Pitstop 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

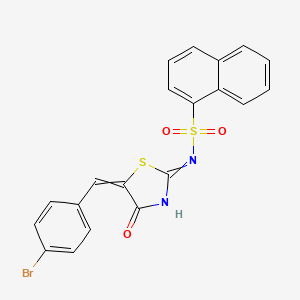

N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pitstop 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental considerations for Pitstop 2, a widely used but complex chemical probe. Initially developed as a specific inhibitor of clathrin-mediated endocytosis, subsequent research has revealed a more intricate activity profile, including significant off-target effects. This document aims to equip researchers with the necessary technical details to effectively use this compound and interpret the resulting data with appropriate caution.

Core Mechanism of Action: Targeting the Clathrin Terminal Domain

This compound was designed as a cell-permeable small molecule to specifically inhibit clathrin-mediated endocytosis (CME).[1] Clathrin, a key protein in CME, forms a triskelion structure composed of three heavy chains and three light chains.[2] The N-terminal domain (NTD) of the clathrin heavy chain, a seven-bladed β-propeller structure, serves as a critical hub for interactions with various accessory proteins that contain "clathrin-box" motifs.[2][3] These proteins, such as amphiphysin, are essential for the assembly of the clathrin coat and the subsequent formation of endocytic vesicles.[2][4]

The intended mechanism of this compound is the competitive inhibition of the interaction between the clathrin NTD and these accessory proteins. Co-crystallography studies have shown that this compound binds directly to a groove on the clathrin NTD, specifically at the site that recognizes clathrin-box motifs.[3][4] By occupying this site, this compound prevents the recruitment of essential endocytic machinery, thereby arresting the formation of clathrin-coated pits and vesicles.[4] This action was shown to be reversible; removal of the compound restores the cell's ability to undergo CME.[5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in both in vitro binding assays and cell-based endocytosis assays. These values are crucial for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Interaction | Assay Type | Reported IC₅₀ | Reference(s) |

|---|---|---|---|

| Clathrin Terminal Domain - Amphiphysin 1 | ELISA | ~12 µM | [5][6] |

| Clathrin Terminal Domain - Amphiphysin | Not Specified | 1.9 µM |[7][8] |

Note: The variation in IC₅₀ values may reflect differences in assay conditions or the specific constructs used.

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay | Effective Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| HeLa | Transferrin (CME) & MHCI (CIE) Uptake | 5 - 30 µM | Dose-dependent inhibition of both CME and CIE | [9] |

| J774A.1 Macrophages | Transferrin (CME) Uptake | 20 - 40 µM | Inhibition of endocytosis | [1] |

| HeLa | Mitotic Progression | 1 - 30 µM | Impaired mitotic spindle, induced apoptosis | [1] |

| Neurons | Compensatory Endocytosis | 15 µM | Complete block of endocytosis | |

Off-Target Effects and Specificity Considerations

While designed as a specific clathrin inhibitor, a substantial body of evidence indicates that this compound has multiple off-target effects. This lack of specificity is a critical consideration for data interpretation.[3][10]

-

Inhibition of Clathrin-Independent Endocytosis (CIE): this compound is a potent inhibitor of CIE, a pathway it was not expected to affect.[11][12] This effect is not rescued by the knockdown of clathrin, indicating a clathrin-independent mechanism of action.[11]

-

Disruption of Nuclear Pore Complexes (NPCs): this compound has been shown to compromise the permeability barrier of the NPC.[13] Computational docking analyses suggest this may be due to high-affinity binding to β-propeller folds present in several NPC scaffold proteins, which are structurally similar to the clathrin NTD.[14]

-

Interaction with Small GTPases: The compound directly and reversibly binds to small GTPases, including Ran and Rac1.[15][16][17] This interaction locks the GTPases in a GDP-like state, disrupting their downstream signaling, which affects nucleocytoplasmic transport, cell motility, and cytoskeletal dynamics.[17] These effects can occur at concentrations lower than those required to fully inhibit CME.[15]

-

Mitotic Disruption: this compound can trap cells in metaphase by causing a loss of mitotic spindle integrity and activating the spindle assembly checkpoint.[2]

Experimental Protocols

Precise experimental design is crucial when using this compound. Below are representative protocols for preparing the inhibitor and for assessing its effects on endocytosis.

This compound is an amphiphilic compound with limited aqueous solubility. Proper handling is essential for reproducible results.[5][6]

-

Stock Solution (30 mM):

-

Dissolve this compound powder in fresh, sterile 100% DMSO to a final concentration of 30 mM.

-

Vortex thoroughly to ensure complete solubilization.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one year, protected from light.[1] The stock solution is stable at room temperature for only 4-6 hours.[6]

-

-

Working Solution:

-

Thaw a stock aliquot immediately before use.

-

Dilute the stock solution directly into a serum-free aqueous buffer or medium (e.g., DMEM containing 10 mM HEPES, pH 7.4).[6] this compound can be sequestered by serum albumins, so experiments should be conducted in serum-free conditions.

-

The final concentration of DMSO should be maintained between 0.3% and 1% to prevent precipitation of the compound.[5][6] A final DMSO concentration of 0.1% may be too low for higher concentrations of this compound.[6]

-

Use the working solution immediately for optimal results.

-

This protocol, adapted from several studies, uses fluorescently labeled transferrin (Tfn) and antibodies against Major Histocompatibility Complex Class I (MHCI) to simultaneously measure CME and CIE, respectively.[9][12]

-

Cell Culture: Plate HeLa or COS-7 cells on glass coverslips to achieve 80-90% confluency on the day of the experiment.[6]

-

Pre-treatment: Wash cells and replace the growth medium with serum-free medium. Pre-incubate the cells with the desired concentration of this compound (e.g., 20-30 µM) or a DMSO vehicle control for 15 minutes at 37°C.[9][12]

-

Internalization: Add the cargo mixture (e.g., Alexa Fluor 594-conjugated transferrin and primary antibodies to MHCI) to the cells and incubate for an additional 30 minutes at 37°C to allow for internalization.[9][12]

-

Stopping Endocytosis: Place the cells on ice and wash them with ice-cold buffer to stop the endocytosis process.

-

Acid Wash: To remove any cargo that is bound to the cell surface but not internalized, wash the cells with a low pH buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for a short period on ice.[18] Neutralize with a standard pH buffer.

-

Immunofluorescence and Imaging:

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100) and incubate with a fluorescently labeled secondary antibody to detect the internalized anti-MHCI primary antibody.

-

Mount the coverslips onto slides.

-

Image the cells using fluorescence microscopy.

-

-

Quantification: Use image analysis software (e.g., MetaMorph) to measure the total integrated fluorescence intensity of the internalized cargo per cell.[9] Normalize the values from this compound-treated cells to the DMSO-treated control cells.[9]

Conclusion

This compound is a potent inhibitor of clathrin-mediated endocytosis that acts by blocking the interaction between the clathrin terminal domain and its accessory protein partners. However, its utility as a specific tool for studying CME is compromised by significant off-target effects, including the inhibition of clathrin-independent endocytosis, disruption of nuclear pore complexes, and modulation of small GTPase activity. Researchers using this compound must design experiments with appropriate controls—such as clathrin knockdown or the use of multiple, structurally unrelated inhibitors—to confidently attribute observed effects to the inhibition of CME. The quantitative data and protocols provided in this guide offer a technical foundation for the rigorous application of this complex but valuable chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Getting in touch with the clathrin terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 6. content.abcam.com [content.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the this compound Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Pitstop-2 Upsets The Integrity of Nuclear Pore Complexes (NPCs) by Interaction with β-Propeller Folds of Npc Scaffold Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

Pitstop 2 Inhibitor Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a cell-permeable small molecule inhibitor initially identified for its ability to interfere with clathrin-mediated endocytosis (CME). It was designed to competitively inhibit the interaction between the clathrin terminal domain and amphiphysin, a key protein involved in the formation of clathrin-coated pits.[1] While this compound has been widely used as a tool to study CME, subsequent research has revealed a more complex pharmacological profile, including off-target effects on clathrin-independent endocytosis and other cellular processes.[2][3] This guide provides an in-depth technical overview of the discovery, development, and experimental application of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Inhibition of Clathrin-Mediated Endocytosis by this compound and Analogs

| Compound | Target Interaction | Assay | IC50 (µM) | Reference(s) |

| This compound | Clathrin Terminal Domain - Amphiphysin | ELISA | 12 | [1] |

| This compound-100 | Clathrin Terminal Domain - Amphiphysin | ELISA | 7.5 | [4] |

| Analog 1 | Clathrin Terminal Domain - Amphiphysin | ELISA | 1.9 | [5] |

| Analog 2 | Clathrin Terminal Domain - Amphiphysin | ELISA | 5.1 | [5] |

| Analog 3 | Clathrin Terminal Domain - Amphiphysin | ELISA | 3.5 | [5] |

| Propyl ether analog 45d | Clathrin Terminal Domain - Amphiphysin | ELISA | 7.3 | [6] |

Table 2: Inhibition of Transferrin and MHCI Uptake by this compound

| Cell Line | Cargo | Half-maximal Inhibition (µM) | Reference(s) |

| HeLa | Transferrin | ~18 | [7] |

| HeLa | MHCI | ~6 | [7] |

| BEAS-2B | Transferrin & MHCI | Inhibition observed at 20 µM | [3] |

| COS-7 | Transferrin & MHCI | Inhibition observed at 20 µM | [3] |

Table 3: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference(s) |

| HeLa | Human Cervical Cancer | Not Specified | 6 h | Inhibition of mitotic progression | [8] |

| HeLa | Human Cervical Cancer | Not Specified | 24 h | Induces apoptosis and inhibits cell growth (1-30 µM) | [8] |

| NIH3T3 | Mouse Embryonic Fibroblast | Not Specified | 48 h | No effect on growth and viability (1-30 µM) | [8] |

| BEAS-2B | Human Bronchial Epithelium | MTS Assay | 72 h | 21.3 (control) vs 4.3 (FBS-exposed) for arsenite | [9] |

Experimental Protocols

Transferrin Uptake Assay using Flow Cytometry

This protocol is designed to quantify the inhibition of clathrin-mediated endocytosis by this compound by measuring the uptake of fluorescently labeled transferrin.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Serum-Free Medium (SFM)

-

Alexa Fluor 633 conjugated Transferrin (or other fluorescent conjugate)

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0)

-

DAPI

-

70 µm cell strainer

-

Flow cytometer

Procedure:

-

Cell Culture: Seed HeLa cells on a 10 cm dish to be confluent after 24 hours.

-

Serum Starvation: Rinse cells with pre-warmed SFM and incubate with 7 mL of SFM for 30 minutes at 37°C and 5% CO2.[10]

-

Cell Harvest: Trypsinize the cells for 3 minutes, then collect them with 3 mL of SFM.

-

Inhibitor Treatment: Aliquot the cell suspension into microfuge tubes. Centrifuge at 1000 rpm for 3 minutes at 4°C. Resuspend the cells in SFM containing either this compound at the desired concentration or DMSO as a vehicle control. Incubate for 15-30 minutes at 37°C.

-

Transferrin Binding: Centrifuge the cells again and resuspend them in 100 µL of ice-cold SFM containing 50 µg/mL of Alexa Fluor 633 conjugated Transferrin. Incubate on ice for 10 minutes to allow binding to the transferrin receptor.[10]

-

Internalization: Transfer the tubes to a 37°C water bath for various time points (e.g., 0, 2, 5, 10 minutes) to allow internalization.[10]

-

Stop Internalization: After the desired incubation time, immediately centrifuge the cells at 1000 rpm for 3 minutes at 4°C and resuspend in 200 µL of ice-cold SFM to stop endocytosis.

-

Acid Wash: Centrifuge and resuspend the cells in 200 µL of ice-cold acidic buffer to remove surface-bound transferrin. Repeat this step once.[10] Note: This step can affect cell viability and should be performed quickly.[10]

-

Washing: Centrifuge and wash the cells with 200 µL of ice-cold PBS.

-

Staining and Analysis: Centrifuge and resuspend the cells in 250 µL of ice-cold PBS containing DAPI for viability staining. Filter the cells through a 70 µm cell strainer into flow cytometry tubes. Analyze the samples on a flow cytometer, gating on live, single cells to measure the fluorescence intensity of internalized transferrin.[10]

In Vitro Clathrin-Amphiphysin Binding Assay (ELISA)

This protocol is used to determine the IC50 value of this compound for the inhibition of the interaction between the clathrin terminal domain and amphiphysin.

Materials:

-

Recombinant clathrin terminal domain (TD)

-

Recombinant GST-tagged amphiphysin SH3 domain

-

High-binding 96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound and its analogs

-

Anti-GST antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the clathrin terminal domain overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

-

Inhibitor Incubation: Add serial dilutions of this compound or its analogs to the wells.

-

Binding Reaction: Add a constant concentration of GST-amphiphysin SH3 domain to all wells and incubate for 1-2 hours at room temperature to allow binding to the coated clathrin TD.

-

Washing: Wash the plate thoroughly with wash buffer to remove unbound proteins and inhibitor.

-

Detection: Add HRP-conjugated anti-GST antibody and incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add TMB substrate. Allow the color to develop.

-

Stopping the Reaction: Stop the reaction with the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

HeLa cells (or other cell lines of interest)

-

Complete culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).[11]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Inhibition of Clathrin-Mediated Endocytosis

This compound was designed to inhibit CME by binding to the N-terminal domain of the clathrin heavy chain, thereby preventing its interaction with accessory proteins like amphiphysin that contain clathrin-binding motifs. This disruption inhibits the assembly of clathrin-coated pits and subsequent vesicle formation.

Caption: this compound inhibits clathrin-mediated endocytosis.

Disruption of Mitotic Spindle Assembly

This compound has been shown to disrupt the integrity of the mitotic spindle, leading to metaphase arrest and subsequent cell death in dividing cancer cells.[12] This effect is thought to be a consequence of inhibiting clathrin's function at the spindle. This compound treatment phenocopies the effects of Aurora A kinase inhibition.[12]

Caption: this compound disrupts mitotic spindle integrity.

Off-Target Effects on Small GTPases: Ran and Rac1

Recent studies have demonstrated that this compound can directly bind to and inhibit the function of small GTPases, including Ran and Rac1.[7][13] This interaction locks the GTPases in an inactive, GDP-bound state, preventing them from interacting with their downstream effectors.[7][13] This off-target activity contributes to some of the observed cellular effects of this compound, such as altered cell motility and nucleocytoplasmic transport.[7][13]

Caption: this compound inhibits small GTPase signaling.

References

- 1. content.abcam.com [content.abcam.com]

- 2. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitstop® 2-100, clathrin terminal domain inhibitor (ab144650) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition Clathrin Mediated Endocytosis: Pitstop 1 and this compound Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CULTURE CONDITIONS PROFOUNDLY IMPACT PHENOTYPE IN BEAS-2B, A HUMAN PULMONARY EPITHELIAL MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flowcytometry-embl.de [flowcytometry-embl.de]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Pitstop 2: A Technical Guide to its Application in Clathrin-Mediated Endocytosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, playing a critical role in nutrient uptake, signal transduction, and synaptic vesicle recycling. The intricate molecular machinery of CME has been a subject of intense research, with small molecule inhibitors serving as invaluable tools to dissect its mechanisms. Among these, Pitstop 2 has emerged as a widely used inhibitor. This technical guide provides an in-depth overview of the role of this compound in studying CME, with a critical evaluation of its mechanism of action, experimental applications, and important considerations regarding its specificity.

Mechanism of Action: Targeting the Clathrin Terminal Domain

This compound is a cell-permeable small molecule designed to inhibit CME by targeting the N-terminal β-propeller domain of the clathrin heavy chain.[1] This domain serves as a crucial hub for the interaction of clathrin with various adaptor and accessory proteins that contain a "clathrin-box" motif.[2][3] By competitively binding to a groove on the clathrin terminal domain, this compound is proposed to prevent the recruitment of these essential proteins, thereby arresting the formation of clathrin-coated pits and subsequent vesicle budding.[2][3]

However, a significant body of evidence now challenges the specificity of this compound. Multiple studies have demonstrated that this compound also inhibits clathrin-independent endocytosis (CIE), indicating the presence of off-target effects.[3][4][5] This lack of specificity necessitates careful experimental design and interpretation of results when using this compound to probe clathrin-dependent processes.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize key quantitative data from the literature, providing a reference for researchers designing experiments.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (Amphiphysin Association) | 12 µM | Inhibition of amphiphysin association with clathrin terminal domain. | [6] |

| IC₅₀ (Transferrin Uptake) | ~18 µM | Inhibition of transferrin uptake in HeLa cells. | [4] |

| IC₅₀ (MHCI Uptake) | ~6 µM | Inhibition of Major Histocompatibility Complex I (MHCI) uptake in HeLa cells. | [4] |

Table 1: In vitro and cellular IC₅₀ values for this compound.

| Cargo | Cell Line | This compound Concentration | Inhibition (%) | Reference |

| Transferrin | HeLa | 20 µM | Significant block in internalization | [4] |

| Transferrin | J774A.1 Macrophages | 20-40 µM | Inhibition of endocytosis | [7] |

| MHCI | HeLa | 20 µM | Inhibition of internalization | [4] |

| Synaptic Vesicles | Neurons | 15 µM | Complete block of compensatory endocytosis | [6] |

Table 2: Examples of effective concentrations of this compound in cellular assays.

Experimental Protocols

A key experiment to assess the effect of this compound on CME is the transferrin uptake assay. Transferrin is a well-established cargo for CME.

Detailed Methodology: Transferrin Uptake Assay

1. Cell Culture and Preparation:

-

Plate cells (e.g., HeLa) on glass coverslips or appropriate culture plates to achieve 60-80% confluency.

-

On the day of the experiment, wash the cells with phosphate-buffered saline (PBS).

-

Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[5][8]

2. This compound Inhibition:

-

Prepare a stock solution of this compound in DMSO (e.g., 10-30 mM).

-

Dilute the this compound stock solution in serum-free medium to the desired final working concentration (e.g., 15-30 µM).[5][6] The final DMSO concentration should be kept low (typically ≤ 0.1%) and a vehicle control (DMSO alone) must be included.

-

Pre-incubate the cells with the this compound working solution or vehicle control for 15-30 minutes at 37°C.[5]

3. Transferrin Internalization:

-

Prepare a solution of fluorescently labeled transferrin (e.g., Alexa Fluor 647-conjugated transferrin) in serum-free medium at a concentration of approximately 50 µg/ml.[5]

-

Add the transferrin solution to the cells (while still in the presence of this compound or vehicle) and incubate for 10-30 minutes at 37°C to allow for internalization.[4][5]

4. Removal of Surface-Bound Transferrin:

-

To specifically visualize internalized transferrin, it is crucial to remove any ligand still bound to the cell surface.

-

Place the cells on ice to stop endocytosis.

-

Wash the cells once with ice-cold PBS.

-

Perform an acid wash by incubating the cells with a pre-chilled, acidic solution (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) for 2-5 minutes on ice.[5]

-

Wash the cells twice more with ice-cold PBS.

5. Fixation and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using fluorescence microscopy.

6. Data Analysis:

-

Quantify the intracellular fluorescence intensity of the labeled transferrin in a sufficient number of cells for each condition (control and this compound-treated).

-

Compare the mean fluorescence intensity between the control and treated groups to determine the extent of inhibition.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in CME and the experimental approaches to study them.

Caption: Clathrin-Mediated Endocytosis Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a transferrin uptake assay using this compound.

Critical Considerations and Off-Target Effects

The non-specific nature of this compound is a critical consideration for researchers. Studies have shown that this compound can inhibit CIE pathways, potentially by affecting membrane protein mobility or through other, as-yet-unidentified mechanisms.[3][4][5] This means that a reduction in the uptake of a particular cargo following this compound treatment cannot be solely attributed to the inhibition of CME without further validation.

Recommendations for robust experimental design:

-

Use multiple inhibitors: To confirm the involvement of CME, use other, mechanistically distinct inhibitors in parallel, such as Dynasore (a dynamin inhibitor).

-

Employ genetic approaches: The most definitive way to demonstrate a role for clathrin is through genetic perturbations, such as siRNA-mediated knockdown of the clathrin heavy chain.

-

Include clathrin-independent cargo controls: Monitor the uptake of a known CIE cargo (e.g., cholera toxin B subunit) to assess the off-target effects of this compound in your experimental system.[7]

-

Dose-response curves: Perform dose-response experiments to identify the optimal concentration of this compound that inhibits CME with minimal off-target effects.[4]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Getting in touch with the clathrin terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. med.upenn.edu [med.upenn.edu]

Off-Target Effects of Pitstop 2 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Intended and Unintended Actions of Pitstop 2

This compound was designed as a specific inhibitor of clathrin-mediated endocytosis (CME), a crucial cellular process for the uptake of nutrients, signaling receptors, and pathogens. Its purported mechanism of action involves binding to the N-terminal domain of the clathrin heavy chain, thereby preventing the recruitment of accessory proteins like amphiphysin that are essential for the formation of clathrin-coated pits.[1][2][3] While it does inhibit CME, subsequent research has demonstrated that this compound's effects are far from specific, impacting a range of other cellular processes.

This guide delves into the well-documented off-target activities of this compound, which include the inhibition of clathrin-independent endocytosis (CIE), non-specific interference with CME, disruption of the actin cytoskeleton and cell dynamics, interaction with small GTPases, and impairment of the nuclear pore complex. Understanding these off-target effects is critical for the accurate design and interpretation of studies employing this inhibitor.

Quantitative Data on this compound Activity

The following table summarizes the reported concentrations of this compound used to elicit various cellular effects, including its intended target and off-target activities. It is important to note that the effective concentration can vary depending on the cell type and experimental conditions.

| Target/Process | Reported Concentration/IC50 | Cell Type/System | Effect | Reference |

| Intended Target | ||||

| Clathrin-Amphiphysin 1 Interaction | IC50: ~12 µM | In vitro | Inhibition of protein-protein interaction | [4] |

| Clathrin-Mediated Endocytosis (CME) | 20-40 µM | J774A.1 macrophages | Inhibition of transferrin endocytosis | [5] |

| Clathrin-Mediated Endocytosis (CME) | 20-25 µM | Most cell types | Complete inhibition of CME | [4] |

| Off-Target Effects | ||||

| Clathrin-Independent Endocytosis (CIE) | 5-30 µM | HeLa cells | Dose-dependent inhibition of MHCI internalization | [1][6] |

| Non-specific CME Inhibition | 30 µM | Clathrin-depleted cells with CHC mutants | Inhibition of residual transferrin uptake | [7][8] |

| Actin Cytoskeleton Disruption | 7.5 µM | EA.hy926 cells | Rearrangement of actin cytoskeleton | [9] |

| Disruption of Global Cell Motility | 7.5 µM | EA.hy926 cells | Nearly complete arrest of cell motility | [9] |

| Nuclear Pore Complex Disruption | 30 µM | Digitonin-permeabilized GM7373 cells | Compromised permeability barrier | [10] |

| Mitotic Spindle Impairment | 0.001-100 µM | HeLa cells | Impaired mitotic progression | [5] |

| Apoptosis Induction | 1-30 µM | Dividing cancer cells | Induction of apoptosis and inhibition of cell growth | [5] |

Key Off-Target Effects of this compound

Inhibition of Clathrin-Independent Endocytosis (CIE)

One of the most significant off-target effects of this compound is its potent inhibition of clathrin-independent endocytosis (CIE).[1][2][6][11] This was demonstrated by observing the inhibition of the internalization of CIE cargo proteins, such as the major histocompatibility complex class I (MHCI).[1][6] Crucially, the knockdown of clathrin did not rescue this inhibitory effect, providing strong evidence that this compound acts on cellular targets other than the clathrin N-terminal domain to block CIE.[1][2] This lack of specificity makes this compound unsuitable for studies aiming to differentiate between CME and CIE pathways.

Non-specific Inhibition of Clathrin-Mediated Endocytosis

Further challenging its specificity, studies have shown that this compound's inhibition of CME is not solely due to its intended mechanism of blocking the clathrin-box motif-binding groove on the N-terminal domain (NTD).[7] Experiments using cells expressing clathrin heavy chain (CHC) with mutations in the NTD interaction sites revealed that this compound still profoundly inhibits CME.[7][12] This suggests that the inhibitory action of this compound on CME is, at least in part, non-specific and occurs through mechanisms independent of its designed target site.[7][12]

Disruption of the Actin Cytoskeleton and Cell Dynamics

This compound has been observed to cause significant disruptions to the actin cytoskeleton.[9] This includes the rearrangement of actin filaments, leading to the formation of ring-like structures.[9] These cytoskeletal alterations are associated with a dramatic impact on global cell dynamics, including a near-complete arrest of cell motility, an increase in cell volume, and a decrease in cell stiffness.[9][13] These effects on actin dynamics are also considered to be clathrin-independent.[9]

Direct Interaction with Small GTPases

A key breakthrough in understanding the pleiotropic effects of this compound was the discovery of its direct interaction with small GTPases of the Ras superfamily, specifically Ran and Rac1.[9][14] this compound and its fluorescent derivative, RVD-127, were shown to bind to these GTPases, locking them in a GDP-like conformation and preventing their interaction with downstream effectors.[14] This inhibition of crucial molecular switches can explain the wide range of observed off-target effects, including the disruption of nucleocytoplasmic transport and cell motility, at concentrations well below those required for significant CME inhibition.[14]

Disruption of the Nuclear Pore Complex (NPC)

This compound has been demonstrated to compromise the permeability barrier of the nuclear pore complex (NPC), the gateway for all nucleocytoplasmic transport.[10] This effect is thought to be due to the structural similarities between the β-propeller folds found in both clathrin heavy chain and NPC scaffold proteins.[13][15] The disruption of the NPC barrier can have profound consequences for cellular function, further complicating the interpretation of data from experiments using this compound.

Experimental Protocols for Assessing Off-Target Effects

To enable researchers to investigate the off-target effects of this compound in their own experimental systems, this section provides detailed methodologies for key assays.

Assay for Clathrin-Mediated Endocytosis (CME): Transferrin Uptake

This protocol describes a common method to measure CME by tracking the internalization of fluorescently labeled transferrin.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound (and negative control)

-

DMSO (vehicle control)

-

Alexa Fluor 594-conjugated Transferrin

-

Phosphate-Buffered Saline (PBS)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Pre-incubation: Wash cells with PBS and then incubate in serum-free DMEM for 30 minutes at 37°C to starve the cells.

-

Inhibitor Treatment: Replace the medium with serum-free DMEM containing either DMSO (control), this compound (e.g., 20 µM), or a negative control compound for 15 minutes at 37°C.[1][6]

-

Internalization: Add Alexa Fluor 594-conjugated transferrin to the wells and incubate for 30 minutes at 37°C to allow for internalization.[1][3]

-

Surface Stripping: To visualize only internalized transferrin, place the plate on ice, wash the cells twice with ice-cold PBS, and then incubate with ice-cold acid wash buffer for 5 minutes.

-

Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% paraformaldehyde for 20 minutes at room temperature.

-

Staining and Mounting: Wash the cells with PBS, stain with DAPI for nuclear visualization, and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the total integrated fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ, MetaMorph).[1][6]

Assay for Clathrin-Independent Endocytosis (CIE): MHCI Internalization

This protocol outlines a method to assess CIE by monitoring the antibody-mediated internalization of Major Histocompatibility Complex class I (MHCI).

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Serum-free DMEM

-

This compound (and negative control)

-

DMSO (vehicle control)

-

Monoclonal antibody against MHCI (e.g., clone W6/32)

-

Alexa Fluor 488-conjugated secondary antibody

-

PBS

-

Acid wash buffer

-

Fixative

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Mounting medium with DAPI

Procedure:

-

Plate and grow HeLa cells on coverslips as described for the CME assay.

-

Pre-incubation and Inhibitor Treatment: Follow steps 2 and 3 from the CME protocol.

-

Antibody Binding: Incubate cells with the primary anti-MHCI antibody in the presence of the inhibitor or control for 30 minutes at 37°C to allow for binding and internalization.[1][3]

-

Surface Stripping: Follow step 5 from the CME protocol to remove surface-bound antibodies.

-

Fixation and Permeabilization: Fix the cells as described previously. Following fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Staining: Block non-specific binding with blocking buffer for 30 minutes. Then, incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging: Wash the cells, stain with DAPI, and mount on slides. Acquire and analyze images as described for the transferrin uptake assay.

Visualizing the Mechanisms of this compound Off-Target Effects

The following diagrams, generated using Graphviz (DOT language), illustrate the intended versus the actual effects of this compound, its impact on the actin cytoskeleton via small GTPases, a typical experimental workflow, and its disruption of the nuclear pore complex.

Caption: Intended vs. Off-Target Effects of this compound.

Caption: this compound and Rac1-Mediated Actin Dynamics.

Caption: Workflow for Endocytosis Off-Target Assay.

Caption: this compound Disrupts Nuclear Pore Complex Integrity.

Conclusion and Recommendations

The evidence overwhelmingly indicates that this compound is not a specific inhibitor of clathrin-mediated endocytosis. Its off-target effects are extensive and impact fundamental cellular processes, including clathrin-independent endocytosis, actin dynamics, small GTPase signaling, and nuclear pore function. These off-target activities occur at concentrations similar to or even lower than those required to inhibit CME, making it challenging to attribute observed cellular phenotypes solely to the inhibition of clathrin function.

For researchers and drug development professionals, the following recommendations are crucial when considering the use of this compound:

-

Acknowledge the Limitations: Be fully aware of the well-documented off-target effects and consider them when designing experiments and interpreting results.

-

Use with Caution: If its use is unavoidable, it should be employed with extreme caution and at the lowest effective concentration possible.

-

Implement Rigorous Controls:

-

Include a negative control compound, if available.

-

Use multiple, mechanistically distinct inhibitors to confirm phenotypes.

-

Whenever possible, validate findings using genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of the intended target (clathrin).

-

-

Assess Off-Target Effects Directly: In critical studies, it is advisable to directly test for known off-target effects, such as impacts on CIE and the actin cytoskeleton, within the specific experimental system being used.

References

- 1. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. content.abcam.com [content.abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 7. Non-specificity of this compound in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] this compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00410A [pubs.rsc.org]

Beyond Clathrin: An In-depth Technical Guide to the Off-Target Cellular Effects of Pitstop 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 2 is a widely utilized small molecule inhibitor designed to acutely block clathrin-mediated endocytosis (CME) by targeting the terminal domain of the clathrin heavy chain.[1][2] While it has been a valuable tool for dissecting cellular trafficking pathways, a growing body of evidence reveals that its effects are not confined to clathrin, leading to a number of off-target cellular consequences.[2] This guide provides a comprehensive overview of the known cellular targets of this compound beyond clathrin, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to aid researchers in interpreting experimental results and to inform drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the off-target effects of this compound. These values highlight the concentrations at which non-clathrin-related effects are observed and provide insights into the binding affinities for alternative targets.

Table 1: Effective Concentrations of this compound on Various Cellular Processes

| Cellular Process Affected | Cell Type | Effective Concentration | Observed Effect | Reference |

| Clathrin-Independent Endocytosis (CIE) | HeLa | 5-30 µM | Inhibition of MHCI internalization | [1] |

| Cell Motility | Endothelial Cells | 7.5 µM | Arrest of lamellipodial dynamics | [3] |

| Mitotic Spindle Disruption | HeLa | 0.01-100 µM | Increased mitotic index, collapsed spindle | [4] |

| Nuclear Pore Complex Permeability | GM7373 | 30 µM | Collapse of NPC permeability barrier | |

| Inhibition of Importin-β Association with NPCs | EA.hy926 | 30 µM | Prevention of importin-β association and intranuclear accumulation | [3] |

Table 2: Binding Affinities of this compound and its Analog to Off-Target Proteins

| Compound | Target Protein (Nucleoporin) | Binding Affinity (kcal/mol) | Method | Reference |

| This compound | Nup43 | -7.0 | Computational Docking | [5] |

| This compound | Nup37 | -7.5 | Computational Docking | [5] |

| This compound | Sec13 | -7.7 | Computational Docking | [5] |

| This compound | Nup133 | -7.9 | Computational Docking | [5] |

| This compound | Seh1 | -8.2 | Computational Docking | [5] |

| CSV-22 (this compound Analog) | Nup37 | -9.2 | Computational Docking | [5] |

| CSV-22 (this compound Analog) | Nup43 | -7.7 | Computational Docking | [5] |

| CSV-22 (this compound Analog) | Nup133 | -8.0 | Computational Docking | [5] |

| CSV-22 (this compound Analog) | Sec13 | -8.5 | Computational Docking | [5] |

| CSV-22 (this compound Analog) | Seh1 | -8.6 | Computational Docking | [5] |

Off-Target Cellular Systems and Associated Experimental Protocols

The Actin Cytoskeleton and Cell Motility

This compound has been demonstrated to disrupt the actin cytoskeleton and impair cell motility at concentrations that have minimal effects on CME.[3] This is attributed to its interaction with the small GTPase Rac1, a key regulator of actin dynamics.

Experimental Protocol: Actin Polymerization Assay

This protocol is adapted from methodologies used to assess the effect of various compounds on actin dynamics.[6][7]

-

Reagent Preparation:

-

Prepare Buffer G (actin monomer buffer) and 10x Buffer P (polymerization-inducing buffer).[8]

-

Reconstitute pyrene-labeled actin in Buffer G to a stock concentration of 1 mg/mL. Keep on ice in the dark.[8]

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and a vehicle control.

-

-

Assay Procedure:

-

In a 96-well black plate, add Buffer G and pyrene-labeled actin to each well.

-

Add the test compound (this compound at various concentrations) or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a desired period (e.g., 15 minutes), protected from light.[8]

-

Initiate polymerization by adding 10x Buffer P to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity at an excitation/emission wavelength of 365/410 nm in kinetic mode for 1 hour at room temperature.[8]

-

The rate of actin polymerization is determined by the slope of the linear phase of the fluorescence curve.

-

Compare the polymerization rates in the presence of this compound to the vehicle control to determine its inhibitory effect.

-

DOT Script for Rac1-Mediated Actin Dynamics Pathway

Nuclear Pore Complex Integrity and Nucleocytoplasmic Transport

This compound disrupts the integrity of the nuclear pore complex (NPC), affecting the selective barrier and nucleocytoplasmic transport. This is thought to occur through its interaction with the β-propeller domains of various nucleoporins (Nups), which share structural similarities with the clathrin terminal domain.[5] Furthermore, this compound's interaction with the small GTPase Ran disrupts the RanGTP/GDP gradient essential for nuclear import and export.[3][9]

Experimental Protocol: Nuclear Import Assay

This protocol is based on established methods for studying nuclear import in permeabilized cells.[10][11]

-

Cell Preparation:

-

Grow cells (e.g., HeLa or EA.hy926) on coverslips to 70-80% confluency.

-

Wash cells with transport buffer (TB).

-

Permeabilize the plasma membrane by incubating with digitonin in TB for 5 minutes on ice. This leaves the nuclear envelope intact.

-

Wash away the digitonin with TB.

-

-

Import Reaction:

-

Prepare an import mix containing an energy-regenerating system (ATP, GTP, creatine phosphate, and creatine kinase), recombinant importin-α, importin-β, Ran, and a fluorescently labeled cargo protein containing a nuclear localization signal (NLS).[3][10]

-

Add this compound at various concentrations or a vehicle control to the import mix.

-

Add the import mix to the permeabilized cells on coverslips and incubate at 37°C for 30 minutes.

-

-

Imaging and Quantification:

-

Wash the cells with TB and fix with paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of the cargo protein. A reduction in nuclear fluorescence in this compound-treated cells compared to the control indicates inhibition of nuclear import.

-

DOT Script for Ran-Dependent Nuclear Import Pathway

Mitotic Spindle Formation and Function

This compound exhibits anti-mitotic properties by disrupting mitotic spindle organization, leading to the activation of the spindle assembly checkpoint.[4][12] This effect is phenotypically similar to the inhibition of Aurora A kinase, a key regulator of mitosis.[12]

Experimental Protocol: Mitotic Spindle Analysis

This protocol describes a method to assess the effects of this compound on mitotic spindle morphology.[4][13]

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa) on coverslips and synchronize them at the G2/M boundary using a suitable method (e.g., thymidine-nocodazole block).

-

Release the cells from the block and treat with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes to 6 hours).[4][13]

-

-

Immunofluorescence Staining:

-

Fix the cells with methanol or paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin to visualize microtubules.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

-

Microscopy and Analysis:

-

Acquire images of mitotic cells using a fluorescence microscope.

-

Quantify various parameters of the mitotic spindle, such as spindle length, width, and pole-to-pole distance.

-

Assess chromosome alignment at the metaphase plate.

-

An increase in the percentage of cells with collapsed or abnormal spindles in the this compound-treated group compared to the control indicates a disruption of mitotic spindle formation.

-

DOT Script for Mitotic Spindle Regulation Pathway

Conclusion

The off-target effects of this compound are extensive and impact fundamental cellular processes, including cytoskeletal dynamics, nucleocytoplasmic transport, and cell division. Researchers utilizing this compound should be aware of these non-clathrin-mediated activities and interpret their results with caution. The quantitative data and experimental protocols provided in this guide are intended to assist in the design of more robust experiments and the accurate interpretation of findings. For drug development professionals, understanding the polypharmacology of molecules like this compound is crucial for designing more specific and less toxic therapeutic agents. Future research should focus on developing highly specific inhibitors for clathrin and other cellular targets to further dissect their precise roles in health and disease.

References

- 1. This compound Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two Phases of Actin Polymerization Display Different Dependencies on PI(3,4,5)P3 Accumulation and Have Unique Roles during Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actin Polymerization/Depolymerization Assay Kit (ab239724) is not available | Abcam [abcam.com]

- 9. Ran GTPase and Its Importance in Cellular Signaling and Malignant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of Nuclear Import in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Importin β-depending Nuclear Import Pathways: Role of the Adapter Proteins in the Docking and Releasing Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Off-Target Impact of Pitstop 2 on Nuclear Pore Complex Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitstop 2, a widely utilized inhibitor of clathrin-mediated endocytosis (CME), has been demonstrated to exert significant off-target effects on the nuclear pore complex (NPC), the gatekeeper of the nucleus. This technical guide provides an in-depth analysis of the impact of this compound on NPC integrity and function. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms. Evidence suggests that this compound disrupts the NPC permeability barrier, alters its ultrastructure, and impairs nucleocytoplasmic transport. These effects are attributed to the direct interaction of this compound with β-propeller domains of specific nucleoporins and the inhibition of the small GTPase Ran, a critical regulator of nuclear transport. This guide serves as a comprehensive resource for researchers employing this compound, highlighting the importance of considering its effects on NPC biology to ensure accurate interpretation of experimental outcomes.

Introduction

The nuclear pore complex (NPC) is a massive proteinaceous channel that perforates the nuclear envelope, mediating the selective transport of molecules between the cytoplasm and the nucleus. Its intricate structure and dynamic function are essential for maintaining cellular homeostasis. This compound was initially developed as a specific inhibitor of clathrin-mediated endocytosis (CME) by targeting the N-terminal domain of the clathrin heavy chain.[1][2] However, mounting evidence reveals that this compound also has profound, clathrin-independent effects on the NPC.[3][4] This guide explores these off-target effects, providing a detailed overview of the mechanisms, quantitative impacts, and experimental methodologies to study them.

Mechanism of Action of this compound on the NPC

The disruptive effects of this compound on the NPC are primarily attributed to two interconnected mechanisms:

-

Direct Interaction with Nucleoporins: Computational docking analyses have shown that this compound exhibits high binding affinity to the β-propeller folds of several scaffold nucleoporins (Nups).[3] These structural motifs are critical for the architectural and functional integrity of the NPC. By binding to these Nups, this compound is thought to induce conformational changes that disrupt the overall structure of the NPC.

-

Inhibition of Ran GTPase: this compound has been shown to be a potent and reversible inhibitor of the small GTPase Ran.[5][6][7] Ran plays a crucial role in nucleocytoplasmic transport by regulating the interaction of transport receptors, such as importin-β, with their cargo. This compound is believed to lock Ran in a GDP-like conformation, which disrupts the RanGTP/GDP gradient across the nuclear envelope, thereby impairing active nuclear import and export.[5]

The following diagram illustrates the proposed mechanism of this compound-mediated disruption of nucleocytoplasmic transport through the inhibition of the Ran cycle.

Caption: this compound inhibits the Ran GTPase cycle, disrupting nuclear import.

Quantitative Impact of this compound on NPC Integrity

The following tables summarize the quantitative data on the effects of this compound on NPC-related functions.

Table 1: Effect of this compound on NPC Permeability and Nuclear Import

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| NPC Permeability to 70 kDa Dextran | GM7373, Ea. hy 926 | 30 µM | Significant influx of dextran into the nucleus | [8] |

| Importin-β Binding to NPCs | Mammalian cells | 30 µM | Reduction in Importin-β binding | [5] |

| Clathrin-Mediated Endocytosis (CME) | HeLa | IC50 = 7.5 µM | Inhibition of MHC1 internalization | [9] |

| Cell Viability (as an indirect measure of disrupted nuclear function) | Highly metastatic NSCLC cells | Lower IC50 than non-metastatic cells | Selectively impairs viability | [10] |

Table 2: Binding Affinities of a this compound Analog (CSV-22) to Nucleoporins

| Nucleoporin | Binding Affinity (kcal/mol) | Reference |

| Nup37 | -7.5 | [10] |

| Nup43 | -7.0 | [10] |

| Nup133 | -7.9 | [10] |

| Seh1 | -8.2 | [10] |

| Sec13 | -7.7 | [10] |

| Clathrin (for comparison) | -8.9 | [10] |

Note: Data for the direct binding affinity of this compound to nucleoporins is primarily based on computational docking studies. The provided values are for a more potent analog, CSV-22, highlighting the potential for this class of compounds to interact with NPC components.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on NPC integrity.

NPC Permeability Assay using Fluorescent Dextran

This assay assesses the integrity of the NPC permeability barrier by monitoring the influx of fluorescently labeled dextran into the nucleus of digitonin-permeabilized cells.

Materials:

-

Cells grown on glass coverslips

-

Transport Buffer (20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)

-

Digitonin (stock solution of 5 mg/mL in DMSO)

-

This compound (stock solution in DMSO)

-

FITC-labeled 70 kDa Dextran (1 mg/mL in Transport Buffer)

-

Paraformaldehyde (PFA) 4% in PBS

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation: Grow cells to 70-80% confluency on glass coverslips.

-

Permeabilization:

-

Wash cells twice with cold Transport Buffer.

-

Permeabilize cells with 40 µg/mL digitonin in Transport Buffer for 5 minutes at room temperature.

-

Wash cells three times with Transport Buffer.

-

-

Treatment:

-

Incubate permeabilized cells with 30 µM this compound (or DMSO as a control) in Transport Buffer for 15 minutes at room temperature.

-

-

Dextran Influx:

-

Add FITC-labeled 70 kDa dextran to the cells at a final concentration of 100 µg/mL.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Fixation and Mounting:

-

Wash cells three times with Transport Buffer.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Mount coverslips on glass slides using mounting medium with DAPI.

-

-

Imaging and Analysis:

-

Visualize cells using a confocal microscope.

-

Quantify the nuclear to cytoplasmic fluorescence ratio of the FITC-dextran signal. An increased ratio in this compound-treated cells indicates a compromised NPC permeability barrier.

-

The following diagram outlines the workflow for the NPC permeability assay.

Caption: Workflow for assessing NPC permeability using a dextran influx assay.

Importin-β Binding Assay

This immunofluorescence-based assay quantifies the binding of the transport receptor importin-β to the NPC.

Materials:

-

Cells grown on glass coverslips

-

Transport Buffer

-

Digitonin

-

This compound

-

Recombinant Alexa Fluor 488-labeled Importin-β

-

Primary antibody against a nucleoporin (e.g., mAb414)

-

Alexa Fluor 594-conjugated secondary antibody

-

PFA, PBS, and mounting medium with DAPI

Procedure:

-

Permeabilization and Treatment: Follow steps 1-3 from the NPC Permeability Assay protocol.

-

Importin-β Binding:

-

Incubate the treated cells with Alexa Fluor 488-labeled Importin-β (e.g., 50 nM) in Transport Buffer for 20 minutes at room temperature.

-

-

Fixation and Immunostaining:

-

Wash cells three times with Transport Buffer.

-

Fix cells with 4% PFA for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 3% BSA in PBS for 1 hour.

-

Incubate with primary antibody (e.g., mAb414, 1:1000 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor 594-conjugated secondary antibody (1:1000 dilution) for 1 hour at room temperature.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips with DAPI-containing medium.

-

Image using a confocal microscope.

-

-

Analysis:

-

Quantify the co-localization of the Alexa Fluor 488-Importin-β signal with the Alexa Fluor 594-Nup signal at the nuclear rim. A decrease in co-localization in this compound-treated cells indicates reduced importin-β binding.

-

In Vitro Nuclear Transport Assay

This assay reconstitutes nuclear import in permeabilized cells to directly measure the effect of this compound on active transport.

Materials:

-

Digitonin-permeabilized cells on coverslips

-

Transport Buffer

-

This compound

-

Cytosolic extract (e.g., from HeLa cells) or a mix of purified transport factors (Ran, NTF2, Importin-α/β)

-

Fluorescently labeled cargo with a nuclear localization signal (NLS), e.g., NLS-GFP

-

ATP regenerating system (ATP, creatine phosphate, creatine kinase)

-

PFA, PBS, and mounting medium

Procedure:

-

Prepare Transport Mix:

-

On ice, prepare a transport mix containing cytosolic extract (or purified factors), the ATP regenerating system, and NLS-GFP in Transport Buffer.

-

Add 30 µM this compound or DMSO to the respective transport mixes.

-

-

Transport Reaction:

-

Invert the coverslips with permeabilized cells onto droplets of the transport mix on a parafilm-lined humidified chamber.

-

Incubate at 37°C for 30 minutes.

-

-

Fixation and Imaging:

-

Wash the coverslips three times with Transport Buffer.

-

Fix with 4% PFA for 15 minutes.

-

Wash and mount as previously described.

-

-

Analysis:

-

Quantify the nuclear accumulation of the NLS-GFP signal using confocal microscopy. A reduction in nuclear fluorescence in the presence of this compound indicates inhibition of nuclear import.

-

Concluding Remarks

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of clathrin by this compound activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pitstop-2 Upsets The Integrity of Nuclear Pore Complexes (NPCs) by Interaction with β-Propeller Folds of Npc Scaffold Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pitstop® 2-100, clathrin terminal domain inhibitor (ab144650) | Abcam [abcam.com]

- 10. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of Pitstop 2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core specificity of Pitstop 2, a widely used inhibitor of clathrin-mediated endocytosis (CME). While a valuable tool, a comprehensive understanding of its mechanism of action and potential off-target effects is critical for the accurate interpretation of experimental results. This document provides a detailed overview of this compound's molecular interactions, quantitative inhibitory data, detailed experimental protocols, and visual representations of its signaling pathways and workflows.

Core Mechanism of Action and Specificity Profile

This compound was initially identified as a cell-permeable inhibitor that targets the N-terminal domain of the clathrin heavy chain.[1] It was designed to competitively block the interaction between clathrin and accessory proteins containing a clathrin-box motif, such as amphiphysin. This disruption was intended to specifically inhibit the formation of clathrin-coated pits and subsequent endocytosis.

However, accumulating evidence demonstrates that this compound's effects are not confined to CME.[2] Studies have shown that it also potently inhibits clathrin-independent endocytosis (CIE), and this inhibition is not rescued by the knockdown of clathrin, indicating the presence of off-target effects.[2]

Further research has revealed that this compound directly interacts with small GTPases, including Ran and Rac1.[3] The interaction with Rac1 leads to significant disruption of the actin cytoskeleton and impairs cell motility.[3][4] Additionally, this compound has been shown to affect the integrity of nuclear pore complexes.[3] These findings highlight the importance of exercising caution when using this compound as a specific inhibitor of CME and underscore the need for appropriate control experiments.

Quantitative Inhibitory Data

To provide a clearer picture of this compound's potency and specificity, the following tables summarize its inhibitory concentrations (IC50) against its intended target and its effects on cell viability.

Table 1: In Vitro Inhibition of Clathrin Terminal Domain - Amphiphysin Interaction

| Compound | IC50 (µM) | Reference |

| This compound | 1.9 | [1] |

| This compound Analog 2 | 5.1 | [1] |

| This compound Analog 3 | 3.5 | [1] |

Table 2: Cellular IC50 Values

| Cell Line | Compound | IC50 (µM) after 2h | IC50 (µM) after 24h | Reference |

| EA.hy926 | This compound | >100 | 25.3 ± 2.1 | |

| A549_0R (NSCLC) | This compound | >100 | 38.6 ± 3.5 | |

| A549_3R (NSCLC) | This compound | >100 | 45.2 ± 4.2 | |

| EA.hy926 | CSV-22 (this compound Analog) | 85.7 ± 7.9 | 15.8 ± 1.2 | |

| A549_0R (NSCLC) | CSV-22 (this compound Analog) | 92.4 ± 8.7 | 22.4 ± 2.5 | |

| A549_3R (NSCLC) | CSV-22 (this compound Analog) | 98.1 ± 9.3 | 28.9 ± 3.1 |

Experimental Protocols

In Vitro ELISA for Clathrin-Amphiphysin Interaction Inhibition

This protocol is designed to quantify the inhibitory effect of this compound on the protein-protein interaction between the clathrin terminal domain and amphiphysin.

Materials:

-

Recombinant GST-tagged Clathrin Terminal Domain (TD)

-

Recombinant His-tagged Amphiphysin

-

High-binding 96-well ELISA plates

-

Phosphate Buffered Saline (PBS)

-

PBS with 0.05% Tween-20 (PBST)

-

Blocking buffer: 5% non-fat dry milk in PBST

-

Primary antibody: Anti-His tag antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

This compound and control compounds dissolved in DMSO

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of GST-Clathrin TD (1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBST.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with PBST.

-

Inhibitor Incubation: Add 50 µL of serially diluted this compound or control compounds to the wells. Add 50 µL of His-Amphiphysin (1-5 µg/mL in PBST) to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with PBST.

-

Primary Antibody Incubation: Add 100 µL of anti-His tag antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with PBST.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with PBST.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Transferrin Uptake Assay

This protocol measures the effect of this compound on clathrin-mediated endocytosis by quantifying the internalization of fluorescently labeled transferrin.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Serum-free cell culture medium

-

Fluorescently labeled Transferrin (e.g., Alexa Fluor 488-Transferrin)

-

This compound and DMSO (vehicle control)

-

Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed cells on coverslips or imaging plates to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash cells with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.

-

Inhibitor Pre-incubation: Treat cells with this compound (e.g., 10-30 µM) or DMSO in serum-free medium for 15-30 minutes at 37°C.

-

Transferrin Internalization: Add fluorescently labeled transferrin (e.g., 25-50 µg/mL) to the cells and incubate for 10-30 minutes at 37°C to allow internalization.

-

Stop Internalization: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis.

-

Acid Wash: To remove surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using mounting medium with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.

Visualizing Pathways and Workflows

Signaling Pathways

Caption: this compound's dual effect on cellular pathways.

Experimental Workflow

Caption: Workflow for a cellular endocytosis assay.

Logical Relationships

Conclusion and Recommendations

This compound is a potent inhibitor of clathrin-mediated endocytosis in vitro and in cells. However, its utility as a specific tool for dissecting CME in cellular contexts is limited by significant off-target effects, including the inhibition of clathrin-independent endocytosis and the disruption of the actin cytoskeleton through interaction with small GTPases.

For researchers utilizing this compound, it is imperative to:

-

Use the lowest effective concentration and shortest incubation time possible.

-

Include multiple, mechanistically distinct control experiments. This should include a negative control compound and, where possible, genetic approaches such as siRNA-mediated knockdown of clathrin to confirm that the observed phenotype is indeed clathrin-dependent.

-

Be aware of its effects on the actin cytoskeleton and other potential off-targets when interpreting data.

References